N-(2-methoxy-5-nitrophenyl)-4-(piperidine-1-sulfonyl)benzamide
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Overview
Description
N-(2-methoxy-5-nitrophenyl)-4-(piperidine-1-sulfonyl)benzamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxy group, a nitro group, a piperidine ring, and a sulfonyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-nitrophenyl)-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Sulfonylation: The sulfonyl group is introduced by reacting the nitrated compound with piperidine-1-sulfonyl chloride in the presence of a base such as triethylamine.
Amidation: The final step involves the formation of the benzamide by reacting the sulfonylated compound with 4-aminobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-nitrophenyl)-4-(piperidine-1-sulfonyl)benzamide undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Reduction: Formation of N-(2-methoxy-5-aminophenyl)-4-(piperidine-1-sulfonyl)benzamide.
Oxidation: Formation of N-(2-hydroxy-5-nitrophenyl)-4-(piperidine-1-sulfonyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-methoxy-5-nitrophenyl)-4-(piperidine-1-sulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-nitrophenyl)-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
N-(2-methoxy-5-nitrophenyl)-4-(piperidine-1-sulfonyl)benzamide can be compared with other similar compounds, such as:
N-(2-methoxy-5-nitrophenyl)-4-(morpholine-1-sulfonyl)benzamide: Similar structure but with a morpholine ring instead of a piperidine ring.
N-(2-methoxy-5-nitrophenyl)-4-(piperidine-1-sulfonyl)aniline: Similar structure but with an aniline group instead of a benzamide group.
Properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O6S/c1-28-18-10-7-15(22(24)25)13-17(18)20-19(23)14-5-8-16(9-6-14)29(26,27)21-11-3-2-4-12-21/h5-10,13H,2-4,11-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCARBONPSJWWSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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